Ethyl 3-chloropropanimidoate hydrochloride

Descripción

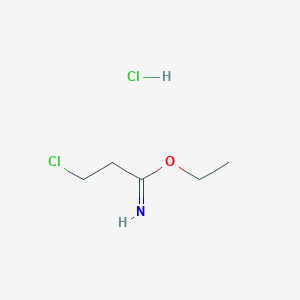

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

ethyl 3-chloropropanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO.ClH/c1-2-8-5(7)3-4-6;/h7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPINVLPNTQCTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500337 | |

| Record name | Ethyl 3-chloropropanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21367-89-5 | |

| Record name | 21367-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-chloropropanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Synthetic Utility of Ethyl 3 Chloropropanimidoate Hydrochloride

Transformation to Amidine Hydrochlorides

The conversion of imidoates, such as Ethyl 3-chloropropanimidoate hydrochloride, into amidines is a well-established transformation in organic chemistry, often achieved through the Pinner reaction and subsequent ammonolysis or aminolysis.

Elucidation of Amidine Formation Pathways

The formation of an amidine hydrochloride from this compound proceeds through a two-step pathway. The first step involves the synthesis of the imidoate itself, typically via the Pinner reaction, where a nitrile (3-chloropropanenitrile) reacts with an alcohol (ethanol) in the presence of anhydrous hydrogen chloride. This reaction forms the stable imidoate salt, this compound.

The second step is the conversion of the imidoate to the corresponding amidine. This is achieved by reacting the imidoate with ammonia (B1221849) or a primary or secondary amine. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the imidoate C=N bond. This is followed by the elimination of ethanol (B145695), resulting in the formation of the more stable amidine hydrochloride. The reaction is generally carried out under anhydrous conditions to prevent the hydrolysis of the imidoate to an ester.

A general reaction scheme is presented below:

Step 1: Pinner Reaction (Formation of Imidoate Hydrochloride) Cl-CH2-CH2-CN + C2H5OH + HCl → [Cl-CH2-CH2-C(=NH2+)-OC2H5]Cl-

Step 2: Aminolysis (Formation of Amidine Hydrochloride) [Cl-CH2-CH2-C(=NH2+)-OC2H5]Cl- + RNH2 → [Cl-CH2-CH2-C(=NH2+)-NHR]Cl- + C2H5OH

Scope and Versatility in Amidine Synthesis

The transformation of this compound offers a versatile route to a variety of substituted amidines. The scope of the reaction is largely dependent on the amine used in the second step.

| Amine | Product (Amidine Hydrochloride) | Potential Applications |

| Ammonia | 3-Chloropropanamidine hydrochloride | Building block for nitrogen-containing heterocycles |

| Primary Alkylamines (e.g., Methylamine) | N-Alkyl-3-chloropropanamidine hydrochloride | Precursors for substituted heterocycles |

| Primary Arylamines (e.g., Aniline) | N-Aryl-3-chloropropanamidine hydrochloride | Synthesis of pharmacologically relevant scaffolds |

| Secondary Amines (e.g., Diethylamine) | N,N-Dialkyl-3-chloropropanamidine hydrochloride | Can be used where a trisubstituted amidine is required |

This method provides a straightforward pathway to amidines that retain the 3-chloropropyl group, which can be a useful handle for further synthetic modifications.

Applications in Heterocyclic Compound Synthesis

Imidoates and their corresponding amidine derivatives are valuable intermediates in the synthesis of a wide range of heterocyclic compounds due to their electrophilic nature and the presence of multiple reactive sites.

Regioselective Benzimidazole (B57391) Annulation Reactions

One of the significant applications of this compound is in the synthesis of benzimidazoles. This is typically achieved by reacting the imidoate or the in-situ generated amidine with o-phenylenediamines.

The reaction of this compound with o-phenylenediamine (B120857) leads to the formation of 2-(2-chloroethyl)benzimidazole. The reaction proceeds via a condensation mechanism. Initially, one of the amino groups of the o-phenylenediamine attacks the electrophilic carbon of the imidoate. This is followed by an intramolecular cyclization with the elimination of ethanol and ammonia (from the imidoate), leading to the formation of the benzimidazole ring.

When substituted o-phenylenediamines are used, the reaction can potentially lead to two regioisomeric products, depending on which nitrogen atom of the diamine initiates the attack and which one participates in the cyclization. The regioselectivity is often influenced by the electronic and steric nature of the substituents on the o-phenylenediamine ring. For instance, an electron-donating group might activate the adjacent amino group, while a bulky substituent might hinder the reaction at the nearby amino group.

The direct use of this compound in this reaction exclusively yields a 2-alkyl (specifically, 2-(2-chloroethyl)) substituted benzimidazole. To synthesize 2-aryl or other 2-alkyl benzimidazole derivatives, one would need to start with the corresponding nitrile in the initial Pinner reaction.

The scope of this method for producing 2-substituted benzimidazoles is broad, as a wide variety of nitriles can be used to generate the initial imidoate. However, there are some limitations. Sterically hindered nitriles may react slowly or not at all in the Pinner reaction. Additionally, substrates with functional groups that are sensitive to acidic conditions may not be compatible with this method.

The table below summarizes the expected products from the reaction with various o-phenylenediamines.

| o-Phenylenediamine Reactant | Expected Benzimidazole Product | Notes on Regioselectivity |

| o-Phenylenediamine | 2-(2-Chloroethyl)-1H-benzimidazole | Single product |

| 4-Methyl-1,2-phenylenediamine | 2-(2-Chloroethyl)-5-methyl-1H-benzimidazole and 2-(2-Chloroethyl)-6-methyl-1H-benzimidazole | Mixture of regioisomers possible |

| 4-Chloro-1,2-phenylenediamine | 2-(2-Chloroethyl)-5-chloro-1H-benzimidazole and 2-(2-Chloroethyl)-6-chloro-1H-benzimidazole | Mixture of regioisomers possible, influenced by electronic effects |

| 3,4-Diaminobenzoic acid | 2-(2-Chloroethyl)-1H-benzimidazole-5-carboxylic acid and 2-(2-Chloroethyl)-1H-benzimidazole-6-carboxylic acid | Mixture of regioisomers possible |

Derivatization to Other Functionalized Organic Scaffolds

The presence of multiple reactive sites in this compound facilitates its conversion into a variety of functionalized organic molecules. The imidoate group can be transformed into other functional groups, while the alkyl chloride allows for nucleophilic substitution reactions.

One primary derivatization involves the hydrolysis of the imidoate to form the corresponding amide, N-(3-chloropropyl)propanamide. This reaction typically proceeds under aqueous acidic or basic conditions. Further transformation of the chloro group can then be achieved. For instance, reaction with sodium azide (B81097) would yield an azido-amide, a precursor for triazole formation or reduction to a diamine.

Another key derivatization is the reaction of the imidoate with amines to form amidines. This transformation is typically carried out by treating the imidoate hydrochloride with a primary or secondary amine. The resulting N-substituted 3-chloropropanamidines are valuable intermediates in medicinal chemistry.

The chloro group in the 3-propyl chain is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities. For example, reaction with thiols would lead to the formation of thioethers, while reaction with cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| Ethyl 3-chloropropanimidoate HCl | H2O, H+ or OH- | N-(3-chloropropyl)propanamide | Imidoate to Amide |

| Ethyl 3-chloropropanimidoate HCl | R-NH2 | N-R-3-chloropropanamidine | Imidoate to Amidine |

| Ethyl 3-chloropropanimidoate HCl | NaSH | Ethyl 3-mercaptopropanimidoate | Chloroalkane to Thiol |

| Ethyl 3-chloropropanimidoate HCl | KCN | Ethyl 3-cyanopropanimidoate | Chloroalkane to Nitrile |

Utility in Cyclization and Annulation Chemistry

The bifunctional nature of this compound makes it a particularly useful substrate for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. The imidoate can act as a nucleophile or an electrophile, while the alkyl chloride provides a reactive site for ring closure.

For instance, treatment of this compound with a non-nucleophilic base can promote intramolecular cyclization. The nitrogen atom of the imidoate can act as a nucleophile, displacing the chloride to form a five-membered cyclic imino ether, a derivative of 2-pyrrolidinone.

In the presence of a suitable external nucleophile that first displaces the chloride, a subsequent intramolecular reaction with the imidoate can lead to different heterocyclic systems. For example, reaction with a primary amine could yield an N-substituted 3-aminopropanimidoate, which upon heating, might undergo cyclization to form a substituted piperidinone.

Annulation reactions, where a new ring is fused onto an existing one, can also be envisaged. While specific examples involving this compound are not extensively documented, related imidates have been employed in [3+2] and [4+2] cycloaddition reactions. researchgate.net The imidoate functionality can act as a component in these reactions, leading to the formation of complex polycyclic structures.

| Reaction Type | Proposed Reactant(s) | Resulting Heterocycle |

| Intramolecular Cyclization | Base | Cyclic imino ether |

| Intermolecular reaction followed by Intramolecular Cyclization | Primary Amine, then heat | Substituted piperidinone |

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound is dictated by the electronic properties of its constituent functional groups. The imidoate moiety and the alkyl chloride present distinct centers for electrophilic and nucleophilic attack.

Characterization of Reactive Centers within the Imidoate Moiety

The imidoate functional group, RC(=NH)OR', possesses both electrophilic and nucleophilic character. rsc.org

Electrophilic Center : The carbon atom of the C=N double bond is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by nucleophiles. For example, Grignard reagents can add to the imidoate carbon to form ketones after hydrolysis. purdue.edu

Nucleophilic Centers : The nitrogen atom of the imidoate has a lone pair of electrons and can act as a nucleophile. rsc.org Similarly, the oxygen atom of the ethoxy group also possesses lone pairs and can exhibit nucleophilic character, particularly in chelation to metal centers.

The hydrochloride salt form protonates the nitrogen atom, which significantly enhances the electrophilicity of the imidoate carbon, making it more susceptible to nucleophilic attack.

Investigations into Cross-Coupling and Addition Reactions

While specific studies on this compound are limited, the reactivity of related imidates and alkyl chlorides in cross-coupling reactions is well-established. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Alkyl chlorides can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, although they are generally less reactive than the corresponding bromides and iodides. nih.gov The presence of the imidoate functionality might influence the catalytic cycle.

Addition reactions across the C=N double bond of the imidoate are also a key aspect of its reactivity. As mentioned, organometallic reagents such as Grignard reagents can add to the imidoate carbon. purdue.edu This provides a route to ketones with a 3-chloropropyl side chain, which are themselves versatile synthetic intermediates.

| Reaction Type | Coupling Partner/Reagent | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted propionimidate |

| Grignard Addition | R-MgBr | Ketone (after hydrolysis) |

Rearrangement Reactions and Fragmentations

The structure of this compound suggests the possibility of undergoing rearrangement reactions under certain conditions. For instance, N-chloroimines are known to undergo Beckmann-type rearrangements. researchgate.net Although the chlorine atom in the title compound is on the alkyl chain and not directly on the nitrogen, the formation of an N-halo intermediate is a possibility under specific reaction conditions, which could then trigger a rearrangement.

Thermal or photochemical conditions could also induce rearrangements or fragmentations. While specific literature on the thermal rearrangement of O-ethyl imidoates is not abundant, related systems like O-arylhydroxylamines are known to undergo thermal rearrangements. researchgate.net Photochemical reactions of N-chloroimidoates could potentially lead to radical-based transformations.

Fragmentation pathways could be initiated by the departure of the chloride ion, leading to a carbocation that could undergo rearrangement before or after reaction of the imidoate group. However, such pathways would be highly dependent on the specific reaction conditions employed.

Q & A

Advanced Research Question

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor SN2 mechanisms but reduce solubility. Polar aprotic solvents (e.g., DMF) enhance reactivity but risk side reactions .

- Temperature : Higher temperatures (>50°C) accelerate reaction rates but promote elimination byproducts (e.g., acrylates). Optimal yields are achieved at 20–30°C .

- Kinetic studies : Use in situ IR or GC-MS to monitor intermediate formation and adjust conditions dynamically .

What computational methods can predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

- DFT calculations : Model transition states to predict regioselectivity in nucleophilic attacks .

- Molecular docking : Screen potential bioactivity by simulating interactions with enzymatic targets (e.g., proteases) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) on reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.